3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

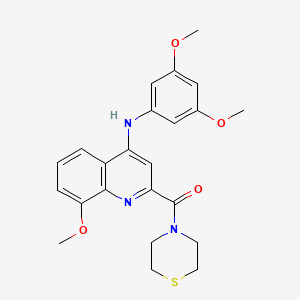

“3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 2413875-53-1 . It has a molecular weight of 252.64 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClF3O3S/c1-13-5 (6 (8,9)10)2-4 (3-5)14 (7,11)12/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Fast and Selective Adsorption of Persistent Pollutants

In environmental applications, novel molecularly imprinted polymers (MIPs) utilizing monomers with functional structures similar to "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride" have been developed for the fast and selective adsorption of persistent organic pollutants like perfluorooctane sulfonate (PFOS). These MIPs demonstrate specific binding properties under acidic conditions, highlighting their potential in wastewater treatment for selectively removing contaminants without being significantly affected by the presence of other substances (Guo et al., 2018).

Proton Exchange Membranes in Fuel Cells

In the field of energy, compounds structurally related to "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride" have been utilized in the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These materials exhibit high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications. Their unique structural features contribute to their effectiveness in promoting ion exchange and enhancing fuel cell efficiency (Kim, Robertson, & Guiver, 2008).

Catalysis and Organic Synthesis

In organic synthesis, the utility of metal triflates catalyzed reactions in ionic liquids for electrophilic aromatic substitution reactions, such as benzoylation and acetylation, has been explored. These reactions benefit from the use of components structurally similar to "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride," showcasing their versatility in facilitating high-yield and selective organic transformations (Ross & Xiao, 2002).

Anticancer Activity

In medicinal chemistry, derivatives of "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride" have been synthesized and evaluated for their anticancer activity. These compounds have shown promising in vitro cytotoxic activities against various cancer cell lines, indicating their potential as leads for developing new anticancer agents (Muškinja et al., 2019).

Hydroxide Exchange Membranes

In the development of hydroxide exchange membranes (HEMs) for energy applications, tertiary sulfonium groups, which can be structurally related to "3-Methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride," have been utilized. These materials exhibit excellent thermal stability and hydroxide conductivity, underscoring their applicability in electrochemical devices (Zhang et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClF3O3S/c1-13-5(6(8,9)10)2-4(3-5)14(7,11)12/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGVXVZBNIMMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751652.png)

![Ethyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2751657.png)

![Ethyl 4-{[(dimethylamino)methylene]amino}-3-methylthieno[2,3-c]isothiazole-5-carboxylate](/img/structure/B2751661.png)

![3-(3-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2751665.png)

![N-(4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2751666.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2751669.png)

![8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2751671.png)